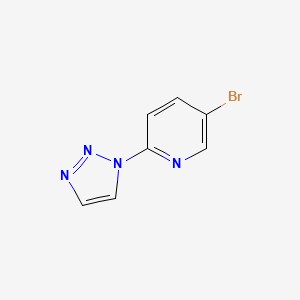
5-bromo-2-(1H-1,2,3-triazol-1-yl)pyridine
Cat. No. B8403789
M. Wt: 225.05 g/mol
InChI Key: FAUKVPVFFMMMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06689779B2
Procedure details


In 20 ml of 1-methyl-2-pyrrolidone was dissolved 1.72 g of 2,5-dibromopyridine, followed by the addition of 500 mg of 2H-(1,2,3)-triazole and 3 g of potassium carbonate at room temperature. Reaction was conducted at 100° C. for 24 hours. After completion of the reaction, the same post-treatment as in Preparation Example 3 was carried out to obtain the title compound. 120 mg.



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[N:9]1[NH:10][N:11]=[CH:12][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O>[N:9]1([C:2]2[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=2)[CH:13]=[CH:12][N:11]=[N:10]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
N=1NN=CC1
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
1.72 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)Br
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the same post-treatment as in Preparation Example 3
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

